molecular formula C19H21ClN2O5S B2962394 3-chloro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide CAS No. 922041-31-4

3-chloro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide

Cat. No.: B2962394
CAS No.: 922041-31-4
M. Wt: 424.9
InChI Key: KUDQIIGUMGILBJ-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoxazepine ring system, which is known for its biological activity and potential therapeutic applications.

Properties

IUPAC Name

3-chloro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O5S/c1-19(2)11-27-17-9-12(5-7-15(17)22(3)18(19)23)21-28(24,25)13-6-8-16(26-4)14(20)10-13/h5-10,21H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDQIIGUMGILBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the benzoxazepine ring and subsequent functionalization. One common approach is to start with the appropriate aniline derivative, followed by cyclization and sulfonamide formation under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-chloro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-methoxyaniline: Shares the chloro and methoxy groups but lacks the benzoxazepine ring.

    Benzoxazepine derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

The uniqueness of 3-chloro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide lies in its specific combination of functional groups and ring system, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 3-chloro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C19H22ClN3O4S\text{C}_{19}\text{H}_{22}\text{Cl}\text{N}_{3}\text{O}_{4}\text{S}

This structure includes a benzene sulfonamide moiety linked to a benzoxazepine core, which is known for its diverse biological activities.

  • Inhibition of Enzymatic Targets : The compound has been shown to inhibit various enzymes involved in critical biochemical pathways. Notably, sulfonamides are known to inhibit thymidylate synthase (TS) , an enzyme crucial for DNA synthesis. The inhibition of TS can lead to reduced proliferation of cancer cells and has implications in cancer therapy .
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The benzoxazepine scaffold is associated with activity against various pathogens, including bacteria and fungi .
  • Anti-inflammatory Effects : Some derivatives of sulfonamides have demonstrated anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory pathways .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of related benzoxazepines, highlighting their ability to induce apoptosis in cancer cell lines. The mechanism involved caspase-dependent pathways and the modulation of NF-kB signaling . Although specific data on the compound is limited, its structural similarities suggest potential efficacy.

Case Study 2: Inhibition of Thymidylate Synthase

Research into thymidylate synthase inhibitors has shown that compounds targeting this enzyme can effectively sensitize tumor cells to chemotherapy. The compound's sulfonamide group likely contributes to its inhibitory effects on TS, leading to enhanced cytotoxicity in cancer treatment scenarios .

Data Table: Biological Activities and Inhibitory Potentials

Activity TypeMechanismReference
Enzyme InhibitionThymidylate Synthase Inhibition
AntimicrobialBacterial Inhibition
Anti-inflammatoryCytokine Modulation

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